3-Phenyl-2-propyn-1-amine
Overview
Description
3-Phenyl-2-propyn-1-amine is a chemical compound with the molecular formula C9H9N . It is also known by other names such as 3-phenylprop-2-yn-1-amine and 3-Phenylpropargylamine . It is used in research and development .
Molecular Structure Analysis
The molecular structure of 3-Phenyl-2-propyn-1-amine consists of 9 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . The InChI representation of its structure isInChI=1S/C9H9N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8,10H2
. Physical And Chemical Properties Analysis
The molecular weight of 3-Phenyl-2-propyn-1-amine is 131.17 g/mol . It has a XLogP3-AA value of 1.2, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has one hydrogen bond donor and one hydrogen bond acceptor .Scientific Research Applications
Dopamine β-Hydroxylase Inhibitor
3-Phenylprop-2-yn-1-amine is known to be a Dopamine β-Hydroxylase inhibitor . Dopamine β-Hydroxylase is an enzyme that is involved in the conversion of dopamine to norepinephrine, a key neurotransmitter in the nervous system. By inhibiting this enzyme, 3-Phenylprop-2-yn-1-amine could potentially influence neurological processes and could be of interest in neuropharmacological research.
Mechanism of Action
Target of Action
The primary target of 3-phenylprop-2-yn-1-amine is Dopamine β-hydroxylase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine from dopamine.
Mode of Action
3-phenylprop-2-yn-1-amine acts as an inhibitor of Dopamine β-hydroxylase . By inhibiting this enzyme, it prevents the conversion of dopamine to norepinephrine, thereby affecting the levels of these neurotransmitters in the body.
Pharmacokinetics
It’s worth noting that the compound’s lipophilicity and water solubility can influence its bioavailability .
Safety and Hazards
3-Phenyl-2-propyn-1-amine can be harmful if swallowed and can cause serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are advised when handling this compound .
properties
IUPAC Name |
3-phenylprop-2-yn-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHHYUARFKIUDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70999412 | |
Record name | 3-Phenylprop-2-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70999412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-2-propyn-1-amine | |
CAS RN |
78168-74-8 | |
Record name | 3-Phenylpropargylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078168748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenylprop-2-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70999412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Phenyl-2-propyn-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-phenylprop-2-yn-1-amine in organic synthesis?
A1: 3-phenylprop-2-yn-1-amine serves as a valuable building block in organic synthesis, particularly in the production of propargylamines. One notable reaction is the three-component coupling of aldehydes, amines, and alkynes (A3-coupling) catalyzed by dinuclear silver-bis(N-heterocyclic carbene) complexes. [] The reaction involves the formation of a new carbon-carbon bond between the aldehyde and alkyne components, with the amine acting as both a nucleophile and an electrophile.
Q2: How does the structure of the N-heterocyclic carbene ligand in silver complexes influence the catalytic activity of 3-phenylprop-2-yn-1-amine formation?
A2: Research indicates that increasing the chain length of the alkyl substituent on the N-heterocyclic carbene ligand in dinuclear silver complexes enhances the catalytic performance in the A3-coupling reaction leading to 3-phenylprop-2-yn-1-amine. Specifically, a silver complex featuring a butyl substituent on the ligand exhibited the highest activity, achieving an 81% yield of N,N-diethyl-3-phenylprop-2-yn-1-amine. [] This suggests that steric factors associated with the ligand structure play a crucial role in the catalytic cycle.
Q3: Does 3-phenylprop-2-yn-1-amine interact with dopamine beta-monooxygenase (DBM)?
A3: Yes, 3-phenylprop-2-yn-1-amine acts as a potent inactivator of DBM. While it doesn't exhibit detectable substrate activity with DBM, it rapidly inactivates the enzyme. [] This inactivation mechanism is likely distinct from the one observed with olefinic substrates of DBM, suggesting a unique interaction between 3-phenylprop-2-yn-1-amine and the enzyme's active site.
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